1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride
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Overview
Description
1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride typically involves multiple steps. One common method includes the condensation of 6-chloro-2-methylquinoline with an appropriate amine, followed by acylation to introduce the ethanone group . The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
When compared to other quinoline derivatives, 1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride stands out due to its unique substitution pattern and the presence of the ethanone group. Similar compounds include:
Chloroquine: Known for its antimalarial activity.
Camptothecin: A potent anticancer agent.
Mepacrine: Used as an antiprotozoal drug.
These compounds share the quinoline core structure but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O.ClH/c1-11-8-18(16-10-14(19)6-7-17(16)20-11)21-15-5-3-4-13(9-15)12(2)22;/h3-10H,1-2H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBSZHJMOXVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=CC(=C3)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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